

"2-Amino-1-(pyridin-2-yl)ethanol" molecular structure and weight

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Compound of Interest

Compound Name: 2-Amino-1-(pyridin-2-yl)ethanol

Cat. No.: B1274348

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An In-Depth Technical Guide to **2-Amino-1-(pyridin-2-yl)ethanol** for Advanced Research

This guide provides a comprehensive technical overview of **2-Amino-1-(pyridin-2-yl)ethanol** (CAS No. 89943-14-6), a pivotal chemical intermediate for professionals in research and drug development. We will delve into its molecular characteristics, synthesis, analytical quantification, and key applications, grounding all information in established scientific principles.

Molecular Structure and Physicochemical Properties

2-Amino-1-(pyridin-2-yl)ethanol is a versatile amino alcohol whose utility stems from its distinct structural features. Its architecture comprises a pyridine ring, an aromatic heterocycle, connected at the 2-position to an ethanolamine side chain.

Structural Analysis

The molecule's structure is notable for several reasons:

- Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a mild base, influencing the molecule's solubility and its ability to coordinate with metal ions.
[\[1\]](#)

- Ethanolamine Moiety: The primary amine (-NH₂) and hydroxyl (-OH) groups are key functional handles for synthetic transformations. These polar groups also impart hydrophilicity and enable hydrogen bonding, which is crucial for its interaction with biological systems and its solubility profile.[1][2]
- Chirality: The carbon atom bonded to the hydroxyl group and the pyridine ring (C1) is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-**2-amino-1-(pyridin-2-yl)ethanol**. Unless a specific chiral synthesis or resolution is performed, the compound is typically supplied as a racemic mixture.

Caption: 2D representation of **2-Amino-1-(pyridin-2-yl)ethanol**.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for designing experiments, from synthesis to formulation and analysis.

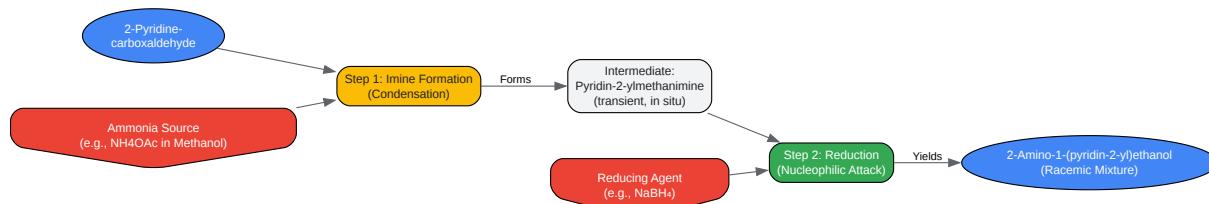
Property	Value	Source(s)
IUPAC Name	2-amino-1-(pyridin-2-yl)ethanol	[3]
Synonyms	2-(2-Amino-1-hydroxyethyl)pyridine, 2-Hydroxy-2-(pyridin-2-yl)ethylamine	[1]
CAS Number	89943-14-6	[1]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[1]
Molecular Weight	138.17 g/mol	[2]
Appearance	Pale yellow solid	[1]
Melting Point	Data not readily available in published literature.	
Solubility	Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO).	[1][2]
Storage Conditions	Store at 0-8°C in a tightly sealed container, protected from light.	[1]

Synthesis via Reductive Amination

A robust and common method for synthesizing **2-Amino-1-(pyridin-2-yl)ethanol** is the reductive amination of 2-pyridinecarboxaldehyde. This self-validating system is efficient and proceeds under relatively mild conditions.

Causality: This two-step, one-pot reaction is favored for its high atom economy and the commercial availability of the starting materials. The aldehyde is first condensed with an ammonia equivalent to form a transient imine intermediate. The imine is not isolated but is immediately reduced *in situ* by a mild reducing agent like sodium borohydride (NaBH₄). Using

NaBH_4 is strategic as it selectively reduces the imine double bond without affecting the aromatic pyridine ring.



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Caption: Workflow for the synthesis of **2-Amino-1-(pyridin-2-yl)ethanol**.

Detailed Experimental Protocol

- Reaction Setup: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add an ammonia source, such as ammonium acetate (1.5 eq).
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
- Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium borohydride (NaBH_4) (1.5-2.0 eq) portion-wise over 30 minutes. Causality: Portion-wise addition is a critical safety measure to control the exothermic reaction and the evolution of hydrogen gas.
- Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the intermediate.

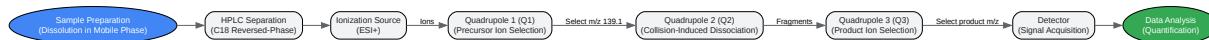
- Quenching: Carefully quench the reaction by the slow addition of water at 0°C to decompose any excess NaBH4.
- Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield the final product as a pale yellow solid.[1]

Analytical Methodologies for Quantification

Accurate quantification is essential for quality control and for determining reaction yields or concentrations in biological matrices. LC-MS/MS provides the highest level of sensitivity and specificity.

Protocol: Quantification by LC-MS/MS

Principle: This method separates the analyte from other components using liquid chromatography, followed by detection using tandem mass spectrometry. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), providing exceptional selectivity and minimizing matrix interference.



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Caption: Workflow for LC-MS/MS quantification.

- Standard & Sample Preparation: Prepare a stock solution of **2-Amino-1-(pyridin-2-yl)ethanol** (1 mg/mL) in methanol. Create a calibration curve by serially diluting the stock solution. Dissolve unknown samples in the initial mobile phase.
- Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would be 5% B to 95% B over 5-8 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - MRM Transition (Hypothetical): The protonated molecule $[M+H]^+$ would have an m/z of 139.1. This precursor ion would be selected in Q1. A characteristic product ion (e.g., resulting from the loss of water, m/z 121.1, or loss of CH_2NH_2 , m/z 108.1) would be selected in Q3 after fragmentation in Q2. Note: These transitions must be optimized empirically by infusing the pure compound.
- Data Analysis: Quantify the analyte in samples by comparing its peak area to the calibration curve generated from the standards.

Predicted Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this specific compound is not widely available, its features can be reliably predicted based on its structure and data from analogous compounds. These predictions are vital for confirming the identity and purity of the synthesized material.

- Predicted 1H NMR (in $CDCl_3$, ~400 MHz):
 - Pyridine Protons: 4 signals in the aromatic region ($\sim\delta$ 7.0-8.6 ppm). The proton at C6 (adjacent to N) will be the most downfield.
 - Methine Proton (-CH(OH)-): A triplet or doublet of doublets around δ 4.8-5.0 ppm.

- Methylene Protons (-CH₂NH₂): Two diastereotopic protons that may appear as a complex multiplet or two separate doublets of doublets around δ 2.8-3.2 ppm.
- -OH and -NH₂ Protons: Broad singlets that are exchangeable with D₂O. Their chemical shift is highly variable depending on concentration and solvent.
- Predicted ¹³C NMR (in CDCl₃, ~100 MHz):
 - Expect 7 distinct signals.
 - Pyridine Carbons: 5 signals in the aromatic region (~ δ 120-160 ppm).
 - Aliphatic Carbons: 2 signals in the aliphatic region: -CH(OH)- around δ 70-75 ppm and -CH₂NH₂ around δ 45-50 ppm.
- Predicted FT-IR (KBr Pellet, cm⁻¹):
 - ~3400-3200 (broad): Overlapping O-H and N-H stretching vibrations.
 - ~3050: Aromatic C-H stretching.
 - ~2950-2850: Aliphatic C-H stretching.
 - ~1620-1580: N-H scissoring (bending) vibration.
 - ~1590, 1470, 1430: Pyridine ring C=C and C=N stretching vibrations.
 - ~1100-1050: C-O stretching of the secondary alcohol.
- Predicted Mass Spectrometry (EI):
 - Molecular Ion (M⁺): A peak at m/z = 138.
 - Key Fragments: Expect fragments corresponding to the loss of water ([M-18]⁺ at m/z 120), the loss of an aminomethyl radical ([M-30]⁺ at m/z 108), and a base peak corresponding to the pyridyl-CH(OH)⁺ fragment (m/z 108) or the pyridyl cation (m/z 78).

Applications in Research and Drug Development

The unique structure of **2-Amino-1-(pyridin-2-yl)ethanol** makes it a valuable building block in several scientific domains.

- **Pharmaceutical Intermediate:** It is a key intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting neurological disorders.^[1] Its structure can be found in scaffolds designed to interact with various receptors and enzymes in the central nervous system.
- **Coordination Chemistry & Catalysis:** The pyridine nitrogen and the amino group can act as a bidentate ligand, chelating to metal centers. This property makes it a candidate for developing novel catalysts and materials with unique electronic or magnetic properties.^[1]
- **Agrochemicals:** The compound also serves as an intermediate in the formulation of next-generation agrochemicals, where the pyridine moiety is often associated with bioactive properties.^[1]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate.

- **Hazard Summary:** According to GHS classifications from aggregated sources, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.^[3] It may be harmful if swallowed.
- **Personal Protective Equipment (PPE):** Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- **Handling:** Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
- **Storage:** As specified, store the compound in a tightly sealed container in a cool, dry place at 0-8°C.^[1] Protect from prolonged exposure to light and atmospheric moisture to prevent degradation.

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